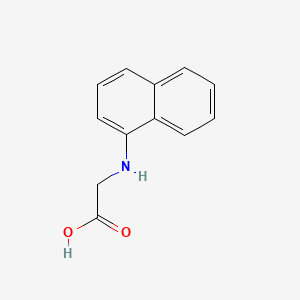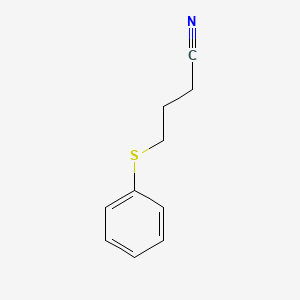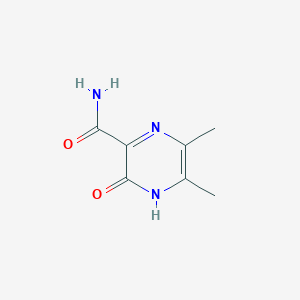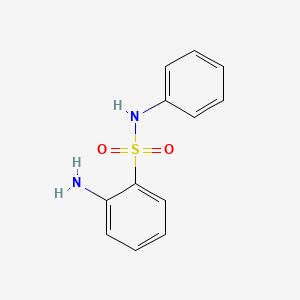
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Overview
Description
“1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” is a chemical compound with the molecular formula C10H12F3N3 . It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of compounds like “1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” often involves the use of trifluoromethylpyridine (TFMP) derivatives . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” includes a trifluoromethyl group (three fluorine atoms), a pyridine moiety, and a piperazine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The synthesis of “1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” and similar compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
“1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine” is a slightly yellow crystalline chunk . Its molecular weight is 231.222 . More specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available literature.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Piperazine derivatives are extensively utilized in the synthesis of compounds with potential therapeutic effects. For instance, the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives have shown their importance in medicinal chemistry due to their simple and efficient synthesis processes and the ability to characterize compounds by spectral analysis (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019). These compounds' docking studies suggest their potential application in developing novel therapeutic agents.
Antineoplastic Applications
Piperazine derivatives play a critical role in developing antineoplastic agents. For example, 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide, an antineoplastic tyrosine kinase inhibitor, is under clinical trials for treating chronic myelogenous leukemia. This compound and its metabolites' identification in patients illustrate the metabolism pathways and potential therapeutic applications of piperazine derivatives in cancer treatment (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Neuropharmacological Applications
Piperazine cores are fundamental in designing neuropharmacological agents. Studies have demonstrated the design and synthesis of novel insecticides based on serotonergic ligands incorporating piperazine, illustrating the compound's utility in developing agents targeting specific neural pathways (M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song, 2010). This highlights the versatility of piperazine derivatives in creating targeted therapies for neurological conditions.
Antimicrobial and Anticancer Research
Piperazine derivatives have shown promising results in antimicrobial and anticancer research, providing a basis for developing new therapeutic agents. The synthesis of s-Triazine-Based Thiazolidinones incorporating piperazine moieties and their evaluation against various bacterial strains and fungi indicate these compounds' potential as antimicrobial agents (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012). Additionally, piperazine derivatives have been explored for their anticonvulsant activities, suggesting their application in treating neurological disorders (Sabina Rybka, J. Obniska, P. Żmudzki, P. Koczurkiewicz, K. Wójcik-Pszczoła, E. Pękala, Adrian Bryła, A. Rapacz, 2017).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Based on the action of the similar compound ml267, it can be hypothesized that this compound may interact with its target enzyme to inhibit its function . This inhibition could lead to the attenuation of secondary metabolism and thwart bacterial growth .
Biochemical Pathways
The inhibition of pptases by similar compounds suggests that this compound may affect the post-translational modification processes essential to bacterial cell viability and virulence .
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of the similar compound ml267 have been highlighted .
Result of Action
The similar compound ml267 has been found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . It also revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
properties
IUPAC Name |
1-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-16-4-6-17(7-5-16)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIFDXWRPSEUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356702 | |
| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | |
CAS RN |
192564-53-7 | |
| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)
